Cas no 2138233-07-3 (Methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate)

Methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate
- EN300-790428
- 2138233-07-3
- Methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate
-
- Inchi: 1S/C10H16O3/c1-4-7-5-8(11)10(2,6-7)9(12)13-3/h7H,4-6H2,1-3H3
- InChI Key: YFMMYMSLTQKQOP-UHFFFAOYSA-N
- SMILES: O=C1CC(CC)CC1(C(=O)OC)C
Computed Properties
- Exact Mass: 184.109944368g/mol
- Monoisotopic Mass: 184.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.4Ų
Methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790428-0.25g |
methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate |
2138233-07-3 | 95.0% | 0.25g |
$1498.0 | 2025-02-22 | |
Enamine | EN300-790428-0.05g |
methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate |
2138233-07-3 | 95.0% | 0.05g |
$1368.0 | 2025-02-22 | |
Enamine | EN300-790428-1.0g |
methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate |
2138233-07-3 | 95.0% | 1.0g |
$1629.0 | 2025-02-22 | |
Enamine | EN300-790428-2.5g |
methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate |
2138233-07-3 | 95.0% | 2.5g |
$3191.0 | 2025-02-22 | |
Enamine | EN300-790428-5.0g |
methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate |
2138233-07-3 | 95.0% | 5.0g |
$4722.0 | 2025-02-22 | |
Enamine | EN300-790428-0.1g |
methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate |
2138233-07-3 | 95.0% | 0.1g |
$1433.0 | 2025-02-22 | |
Enamine | EN300-790428-0.5g |
methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate |
2138233-07-3 | 95.0% | 0.5g |
$1563.0 | 2025-02-22 | |
Enamine | EN300-790428-10.0g |
methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate |
2138233-07-3 | 95.0% | 10.0g |
$7004.0 | 2025-02-22 |
Methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate Related Literature
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on Methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate
Exploring Methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate (CAS No. 2138233-07-3): Properties, Applications, and Industry Insights
In the realm of specialty chemicals, Methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate (CAS No. 2138233-07-3) has garnered significant attention for its unique structural properties and versatile applications. This ester derivative, characterized by its cyclopentane backbone and functional carboxylate group, serves as a pivotal intermediate in organic synthesis. Researchers and industry professionals frequently search for terms like "cyclopentane derivatives", "ester synthesis applications", and "CAS 2138233-07-3 uses", reflecting growing interest in its potential.
The molecular structure of Methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate features a five-membered ring with strategically placed ethyl and methyl substituents, enhancing its reactivity in nucleophilic addition reactions. Such compounds are often explored for their role in flavor and fragrance formulations, where subtle structural modifications can yield distinct olfactory profiles. Recent trends in sustainable chemistry have also spurred inquiries into "green synthesis methods for cyclopentane esters", aligning with global demands for eco-friendly production processes.
From a synthetic perspective, this compound’s 2-oxo group offers a reactive site for further functionalization, making it valuable in pharmaceutical research. Queries like "building blocks for drug discovery" and "bioactive cyclopentane derivatives" highlight its relevance in medicinal chemistry. Notably, its stability under moderate conditions allows for scalable production—a key consideration for manufacturers addressing "high-purity ester suppliers" or "custom synthesis solutions".
Industrial applications of Methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate extend to agrochemicals and material science. Its compatibility with polymerization initiators has been investigated for specialty polymer coatings, responding to searches for "advanced material additives". Furthermore, the compound’s low volatility aligns with regulatory trends emphasizing "safer chemical alternatives", a topic dominating forums on chemical compliance.
Analytical characterization of CAS No. 2138233-07-3 typically involves GC-MS and NMR techniques, with researchers often seeking "spectral data for cyclopentane carboxylates". The compound’s distinct fragmentation pattern aids in quality control, crucial for industries prioritizing "batch-to-batch consistency". Recent publications have also explored its chiral properties, tapping into the rising demand for "enantioselective catalysts" in asymmetric synthesis.
Market intelligence reveals increasing procurement of Methyl 4-ethyl-1-methyl-2-oxocyclopentane-1-carboxylate by R&D facilities focusing on "high-value fine chemicals". Suppliers emphasizing "just-in-time delivery" and "technical documentation support" gain traction, as end-users prioritize supply chain reliability. This aligns with broader shifts toward "digital inventory management" in chemical procurement.
Future prospects for this compound may involve catalytic hydrogenation studies or solvent-free reaction optimization—topics frequently appearing in patent filings. As sustainability metrics gain prominence, lifecycle assessments of such intermediates will likely influence their adoption across sectors, from "bio-based solvents" to "renewable material feedstocks".
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